![molecular formula C19H13BrN2 B1290028 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole CAS No. 760212-58-6](/img/structure/B1290028.png)

1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole

概要

説明

“1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered aromatic heterocycle widely present in important biological building blocks .

Synthesis Analysis

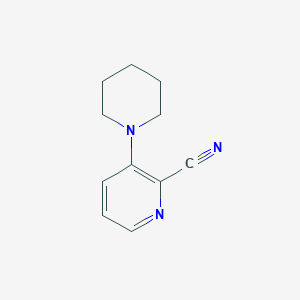

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry. A recent study highlighted the synthesis of substituted 2-(4-Bromophenyl)-1h-Benzo [D]Imidazole and evaluated them for antidepressant effect . Another study reported a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives, enabling a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .

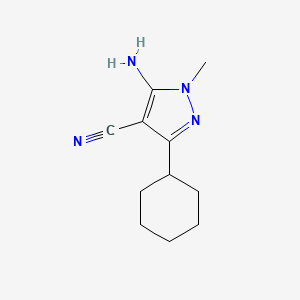

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been studied extensively. A study reported the crystal structures of three new imidazole derivatives, observing an identical system of hydrogen bonds . Another study used solid-state NMR to test the quality of the obtained samples .

Chemical Reactions Analysis

Imidazole derivatives have been involved in various chemical reactions. A review highlighted the recent advances in the regiocontrolled synthesis of substituted imidazoles, emphasizing the bonds constructed during the formation of the imidazole . Another study reported a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole” include a molecular weight of 349.23 . Imidazole is a highly polar compound, completely soluble in water .

科学的研究の応用

Medicine and Pharmacology

Imidazole derivatives, such as 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes them valuable in the field of agriculture.

Green Chemistry and Organometallic Catalysis

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This has increased the popularity of imidazole derivatives due to the demand for environmentally friendly methods in chemical organic synthesis .

Synthetic Chemistry

Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions in optimizing synthetic efficiency is highlighted .

Industrial Applications

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Antibacterial Activities

Imidazole-based compounds have been investigated for their antibacterial activities . Most of the synthesized compounds showed moderate antibacterial activity in all strains .

作用機序

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, often leading to the inhibition or activation of key enzymes or receptors .

Pharmacokinetics

Imidazole derivatives are generally known for their good bioavailability and are often well absorbed and distributed in the body .

Result of Action

Imidazole derivatives are known to exert a variety of biological effects, often resulting in the inhibition or activation of key cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Safety and Hazards

将来の方向性

Imidazole and benzimidazole rings are key components to functional molecules used in a variety of everyday applications. The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The understanding of the chemical and biological concepts of imidazole and the development of new drugs are areas of future interest .

特性

IUPAC Name |

1-(4-bromophenyl)-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYIZNYOMNYZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630569 | |

| Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760212-58-6 | |

| Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-(4-Bromophenyl)-2-phenylbenzimidazole being investigated as a host material for LEECs?

A: Traditional LEECs often rely on ionic transition-metal complexes (iTMCs) which, while efficient, contain expensive rare metals []. 1-(4-Bromophenyl)-2-phenylbenzimidazole, a carbazole-based organic small molecule, is being explored as a more cost-effective host material for these iTMC guests. Research indicates that it can effectively blue-shift the emission of iTMCs, a desirable property for LEEC applications [].

Q2: How does the structure of 1-(4-Bromophenyl)-2-phenylbenzimidazole impact its performance as a host material in LEECs?

A: Single-crystal X-ray diffraction analysis revealed that 1-(4-Bromophenyl)-2-phenylbenzimidazole exhibits distinct head-to-tail interactions in its solid-state structure []. This arrangement contributes to favorable charge transport and energy transfer properties within the LEEC device. Additionally, compared to its derivatives with methoxy or tert-butyl substituents, 1-(4-Bromophenyl)-2-phenylbenzimidazole demonstrates smaller spacing between successive HOMO and LUMO levels, further enhancing charge transport and energy transfer efficiency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)